

Solubility Profile of Levobunolol in Ophthalmic Formulations: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **Levobunolol**, a non-selective beta-blocker widely used in ophthalmic formulations for the management of glaucoma and ocular hypertension. Understanding the solubility of **Levobunolol** is critical for optimizing drug delivery, enhancing bioavailability, and ensuring the stability and efficacy of ophthalmic preparations.

Quantitative Solubility Data of Levobunolol

Levobunolol is commercially available as its hydrochloride salt, **Levobunolol** HCl, which exhibits significantly higher aqueous solubility compared to its free base form. This high solubility is a key factor in its formulation as aqueous eye drops.

Table 1: Solubility of **Levobunolol** Hydrochloride in Various Solvents



Solvent System	Temperature (°C)	Solubility (mg/mL)	Citation
Distilled Water	25	> 300	[1]
Absolute Ethanol	25	24	[1]
Methanol	Not Specified	Soluble	[2]
DMSO	Not Specified	≥ 62.5	[3]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	Not Specified	≥ 2.08	[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Not Specified	≥ 2.08	

Levobunolol in Ophthalmic Formulations

Commercial ophthalmic solutions of **Levobunolol** HCl are typically formulated at concentrations of 0.25% and 0.5%. These formulations contain a variety of excipients to ensure sterility, stability, and optimal drug delivery.

Table 2: Typical Composition of a Commercial Levobunolol HCl Ophthalmic Solution (0.5%)



Component	Purpose	Typical Concentration	Citation
Levobunolol Hydrochloride	Active Pharmaceutical Ingredient	5 mg/mL (0.5%)	
Benzalkonium Chloride	Preservative	0.004%	
Polyvinyl Alcohol	Viscosity Enhancer	1.4%	-
Edetate Disodium	Chelating Agent	Varies	
Sodium Metabisulfite	Antioxidant	Varies	
Dibasic Sodium Phosphate	Buffering Agent	Varies	
Monobasic Potassium Phosphate	Buffering Agent	Varies	•
Sodium Chloride	Tonicity Adjusting Agent	Varies	•
Hydrochloric Acid / Sodium Hydroxide	pH Adjustment	As needed	-
Purified Water	Vehicle	q.s.	

The pH of these formulations is typically adjusted to a range of 5.5 to 7.5 to ensure both drug stability and patient comfort upon instillation. The ocular absorption of **Levobunolol** is known to be pH-dependent.

Experimental Protocols for Solubility Studies

Accurate determination of **Levobunolol**'s solubility in various formulations is crucial for development and quality control. The following are detailed methodologies for key solubility experiments.

Shake-Flask Method for Equilibrium Solubility



The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Protocol:

- Preparation of Solvent Systems: Prepare a series of desired ophthalmic formulations with varying concentrations of excipients (e.g., polymers, surfactants, cyclodextrins) in a suitable buffer (e.g., phosphate buffer saline, simulated tear fluid).
- Addition of Excess Drug: Add an excess amount of Levobunolol HCl powder to a known volume of each solvent system in sealed containers (e.g., glass vials).
- Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the suspensions to settle.
 Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.
- Quantification: Dilute the filtered solution as necessary and quantify the concentration of dissolved Levobunolol HCl using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

Phase Solubility Studies with Cyclodextrins

Phase solubility studies, as described by Higuchi and Connors, are employed to investigate the interaction between a drug and a complexing agent, such as a cyclodextrin, and to determine the stability constant of the resulting complex.

Protocol:

- Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the desired cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, Sulfobutyl Ether-β-Cyclodextrin).
- Addition of Excess Drug: Add an excess amount of Levobunolol HCl to each cyclodextrin solution.



- Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).
- Sample Analysis: Filter the suspensions and determine the total concentration of dissolved
 Levobunolol HCl in each sample using a suitable analytical method.
- Data Analysis: Plot the total molar concentration of dissolved Levobunolol HCl against the
 molar concentration of the cyclodextrin. The type of phase solubility diagram (e.g., AL, AP,
 BS) provides information about the stoichiometry and solubility of the inclusion complex. For
 a 1:1 complex exhibiting an AL type diagram, the stability constant (Ks) can be calculated
 from the slope of the linear portion of the graph and the intrinsic solubility of the drug (S0)
 using the following equation:

Ks = slope / [S0 * (1 - slope)]

Analytical Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of **Levobunolol** HCl in solubility studies.

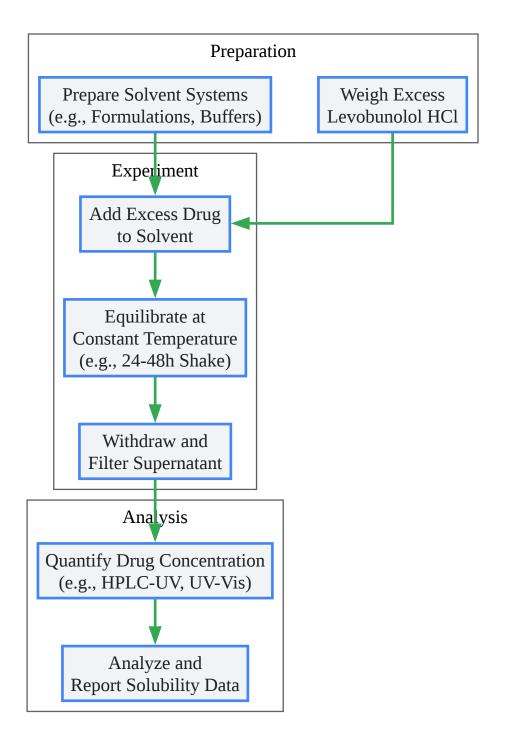
Protocol:

- Preparation of Standard Solutions: Prepare a series of standard solutions of Levobunolol
 HCl of known concentrations in the same solvent system used for the solubility study.
- Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of
 Levobunolol HCl across a range of UV wavelengths to determine the λmax.
- Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
- Sample Measurement: Measure the absorbance of the appropriately diluted samples from the solubility experiments at the same λmax.
- Concentration Determination: Determine the concentration of Levobunolol HCl in the samples by interpolating their absorbance values on the calibration curve.

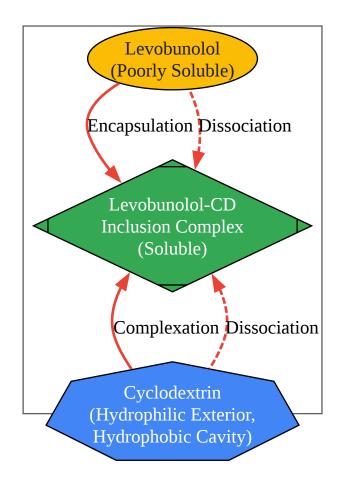


Visualization of Experimental Workflows and Mechanisms Experimental Workflow for Solubility Determination









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